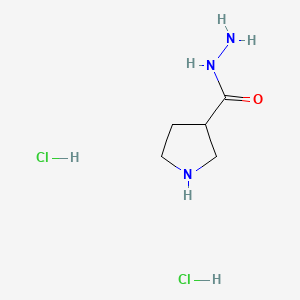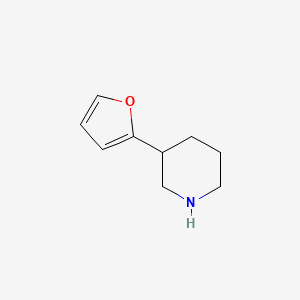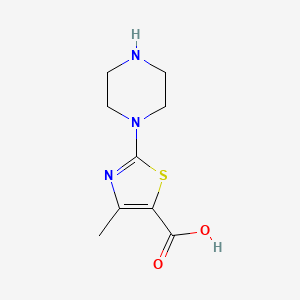
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid typically involves the reaction of 4-methylthiazole-5-carboxylic acid with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
Thiazole derivatives: Compounds such as 2-aminothiazole and 4-methylthiazole-5-carboxylic acid share structural similarities with 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid.
Piperazine derivatives: Compounds like piperazine-1-carboxylic acid and 1-(2-thiazolyl)piperazine also exhibit similar structural features.
Uniqueness
This compound is unique due to the combination of the thiazole and piperazine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C9H13N3O2S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC名 |
4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H13N3O2S/c1-6-7(8(13)14)15-9(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3,(H,13,14) |
InChIキー |
UUBHGAXBJMFHCV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N2CCNCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


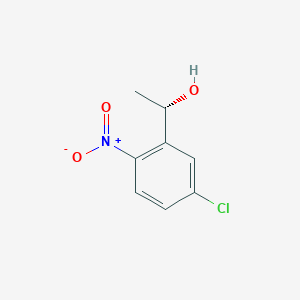
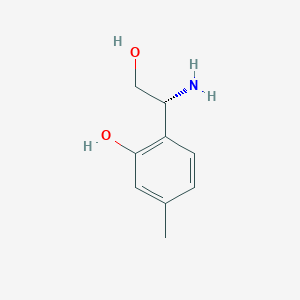
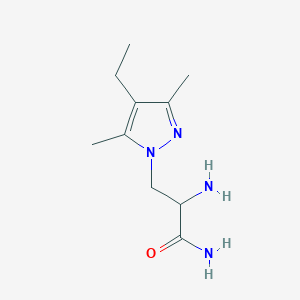

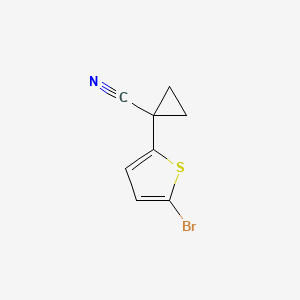
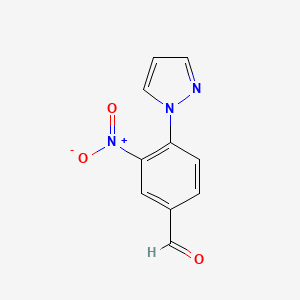
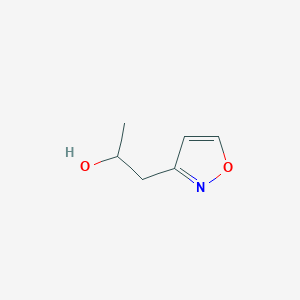
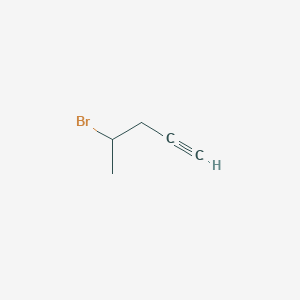
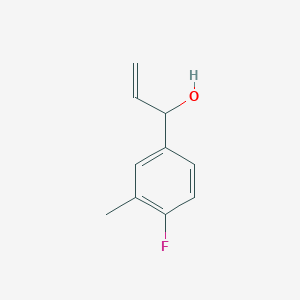
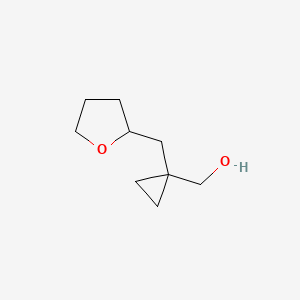
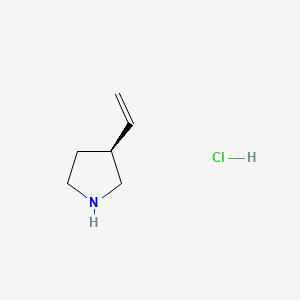
![13-Azabicyclo[10.2.0]tetradecan-14-one](/img/structure/B13615379.png)
